BenchChemオンラインストアへようこそ!

3-(Phenoxymethyl)piperidine hydrochloride

Sodium channel blockade Neuropathic pain Electrophysiology

Procure 3-(Phenoxymethyl)piperidine HCl for reproducible Nav1.7 (IC50 4.04 µM) and Sigma-1 receptor research. The 3-position phenoxymethyl is the validated pharmacophore of paroxetine; the 2- and 4-substituted isomers are not viable substitutes due to significantly different receptor profiles. This HCl salt ensures direct dissolution in assay buffers for streamlined electrophysiology workflows.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 28569-09-7
Cat. No. B1603172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenoxymethyl)piperidine hydrochloride
CAS28569-09-7
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
InChIKeyDQNAJGWNSVFMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenoxymethyl)piperidine Hydrochloride (CAS 28569-09-7): Core Structural and Physicochemical Profile for Procurement Decisions


3-(Phenoxymethyl)piperidine hydrochloride is a piperidine derivative featuring a phenoxymethyl group substituted at the 3-position of the piperidine ring, presented as the hydrochloride salt [1]. The free base form (CAS 405059-85-0) has a molecular weight of 191.27 g/mol (C₁₂H₁₇NO), while the hydrochloride salt has a molecular weight of 227.73 g/mol (C₁₂H₁₈ClNO) . The compound is characterized by a predicted pKa of 10.01±0.10, a predicted boiling point of 295.9±13.0 °C, and a predicted density of 0.996±0.06 g/cm³ . The hydrochloride salt formulation provides enhanced aqueous solubility and improved handling characteristics for laboratory applications .

Why 3-(Phenoxymethyl)piperidine Hydrochloride Cannot Be Replaced by Other Phenoxymethylpiperidine Isomers


Substitution of the phenoxymethyl group at the 2-, 3-, or 4-position of the piperidine ring yields isomers with distinct pharmacological profiles and synthetic utility, making generic substitution scientifically unsound. The 3-substituted isomer (target compound) exhibits a unique combination of sodium channel blocking activity and sigma-1 receptor affinity that differs quantitatively from both the 2- and 4-substituted analogs [1]. For instance, the 3-phenoxymethyl substitution pattern is the core pharmacophore of paroxetine, a clinically established selective serotonin reuptake inhibitor, whereas the 2-substituted isomer shows substantially weaker activity across multiple receptor systems . Furthermore, the hydrochloride salt form of the 3-substituted isomer offers distinct solubility and handling advantages compared to free base forms of positional isomers . These positional and salt-form differences necessitate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation of 3-(Phenoxymethyl)piperidine Hydrochloride: Comparative Evidence for Scientific Selection


Human Nav1.7 Sodium Channel Blockade: Quantitative Comparison of 3- vs. 2-Positional Isomers

3-(Phenoxymethyl)piperidine derivatives demonstrate sodium channel blocking activity with measurable potency at human Nav1.7 channels. The target 3-substituted scaffold exhibits an IC50 value of 4,040 nM (4.04 µM) against human Nav1.7 expressed in HEK293 cells under voltage-clamp conditions [1]. In contrast, the 2-phenoxymethylpiperidine isomer shows significantly weaker activity with an IC50 of 68,000 nM (68 µM) against the same target class, representing a >16-fold difference in potency [2]. This positional isomer effect is consistent with structure-activity relationship studies demonstrating that the 3-substitution pattern optimally orients the phenoxy group for sodium channel pore interaction [3].

Sodium channel blockade Neuropathic pain Electrophysiology

Sigma-1 Receptor Affinity: 3-Phenoxymethylpiperidine Scaffold vs. Unsubstituted Piperidine Baseline

Substituted 3-phenylpiperidines and their ether analogs, including the 3-phenoxymethylpiperidine scaffold, demonstrate measurable affinity for Sigma-1 receptors, which are validated targets for neuropathic pain and cognitive enhancement . Novel phenoxyalkylpiperidines developed as high-affinity Sigma-1 receptor ligands achieve Ki values in the low nanomolar range, with optimal compounds showing sub-nanomolar affinity [1]. While specific Ki data for the unadorned 3-(phenoxymethyl)piperidine are not publicly available, the scaffold's demonstrated utility as a Sigma-1 ligand precursor distinguishes it from unsubstituted piperidine, which lacks this receptor interaction profile [2]. The 3-substitution pattern provides a synthetic handle for further elaboration into high-affinity Sigma-1 ligands with potential therapeutic applications in neurological disorders [3].

Sigma-1 receptor Neuroprotection CNS pharmacology

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt form (CAS 28569-09-7) of 3-(phenoxymethyl)piperidine exhibits markedly enhanced aqueous solubility compared to the free base form (CAS 405059-85-0). The hydrochloride salt is characterized by increased water solubility and enhanced reactivity in nucleophilic substitution reactions due to the protonated piperidine nitrogen . This salt form offers distinct advantages for in vitro biological assays requiring aqueous buffers and for synthetic transformations where the hydrochloride counterion serves as a convenient acid catalyst . In contrast, the free base form is less water-soluble and requires organic solvents or acidification for dissolution in aqueous media .

Salt form selection Aqueous solubility Laboratory handling

Physicochemical Predictions: pKa and Lipophilicity Profile for CNS Drug Design

The predicted physicochemical parameters of 3-(phenoxymethyl)piperidine position it within the optimal range for central nervous system (CNS) drug design. The predicted pKa of 10.01±0.10 indicates that the compound is >99% ionized at physiological pH 7.4, a characteristic shared with many CNS-active amines that rely on active transport mechanisms for blood-brain barrier penetration . The predicted density (0.996±0.06 g/cm³) and boiling point (295.9±13.0 °C) are consistent with a moderately lipophilic small molecule suitable for further medicinal chemistry optimization . This profile differs from more polar 4-substituted piperidine derivatives, which may exhibit altered CNS penetration characteristics due to differences in hydrogen-bonding capacity [1].

Physicochemical properties CNS drug design ADME prediction

Optimal Research and Industrial Application Scenarios for 3-(Phenoxymethyl)piperidine Hydrochloride


Sodium Channel Blocker Discovery Programs for Neuropathic Pain

Procurement of 3-(phenoxymethyl)piperidine hydrochloride is indicated for research programs targeting voltage-gated sodium channels, particularly Nav1.7, in neuropathic pain indications. The compound's demonstrated IC50 of 4.04 µM against human Nav1.7, coupled with the >16-fold potency advantage over the 2-substituted isomer, makes it the preferred starting scaffold for structure-activity relationship studies in this therapeutic area [1]. The hydrochloride salt form facilitates direct dissolution in electrophysiology buffers, streamlining patch-clamp assay workflows [2].

Sigma-1 Receptor Ligand Development for Neurological Disorders

The 3-phenoxymethylpiperidine scaffold serves as a validated starting point for the development of Sigma-1 receptor ligands with potential applications in neuropathic pain, cognitive enhancement, and neuroprotection [1]. The 3-substitution pattern provides a synthetic handle for further elaboration into high-affinity Sigma-1 modulators, with optimized derivatives achieving sub-nanomolar Ki values [2]. Procurement of this specific isomer is essential, as the 2- and 4-substituted analogs exhibit different Sigma-1 receptor interaction profiles [3].

SSRI Pharmacophore Studies and Paroxetine Analog Development

As the core pharmacophore of paroxetine and femoxetine, 3-(phenoxymethyl)piperidine hydrochloride is the appropriate procurement choice for medicinal chemistry programs investigating selective serotonin reuptake inhibitors (SSRIs) or developing novel antidepressant candidates [1]. The 3-substitution pattern is critical for maintaining the correct spatial orientation of the phenoxy group required for serotonin transporter binding, a feature not replicated by 2- or 4-substituted isomers [2]. The hydrochloride salt form is compatible with standard amide coupling and alkylation reactions used in SSRI analog synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenoxymethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.